

Cilengitide's Orphan Drug Status for Glioblastoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cilengitide**
Cat. No.: **B523762**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilengitide, a selective inhibitor of $\alpha v \beta 3$ and $\alpha v \beta 5$ integrins, was a promising therapeutic candidate for glioblastoma (GBM), the most aggressive primary brain tumor in adults. Its development was supported by a strong preclinical rationale targeting tumor angiogenesis, invasion, and proliferation. This whitepaper provides an in-depth technical overview of **Cilengitide**'s journey, with a focus on its orphan drug designation, the pivotal clinical trials that defined its trajectory, and the molecular pathways it aimed to disrupt. Despite initial promise, the large-scale clinical trials, CENTRIC and CORE, ultimately failed to demonstrate a significant survival benefit, leading to the discontinuation of its development for glioblastoma. This document serves as a comprehensive resource for researchers in the field, offering detailed experimental protocols, quantitative clinical data, and visualizations of the targeted signaling pathways to inform future drug development efforts in neuro-oncology.

Orphan Drug Designation: A Regulatory Overview

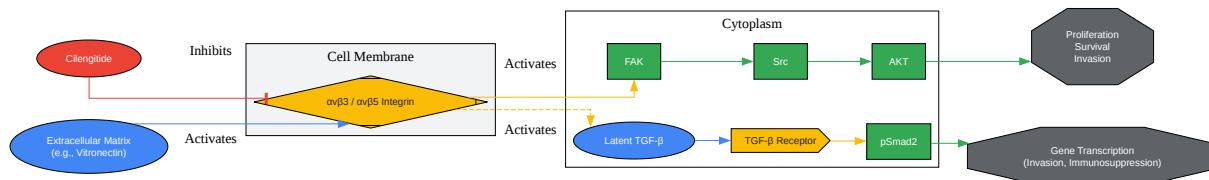
Cilengitide was granted orphan drug status for the treatment of glioma by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a designation intended to facilitate the development of drugs for rare diseases.

- U.S. Food and Drug Administration (FDA): **Cilengitide** received orphan drug designation for the treatment of malignant glioma on May 27, 2005.^[1] However, this designation was later

withdrawn on August 15, 2013, following the disappointing results of the Phase III CENTRIC trial.

- European Medicines Agency (EMA): The EMA also granted orphan drug designation to **Cilengitide** for the treatment of glioblastoma.^{[1][2]} This designation acknowledged the significant unmet medical need for effective GBM therapies.

The initial orphan status underscored the promising preclinical data and the urgent need for novel treatments for this devastating disease.


Mechanism of Action: Targeting Integrin Signaling

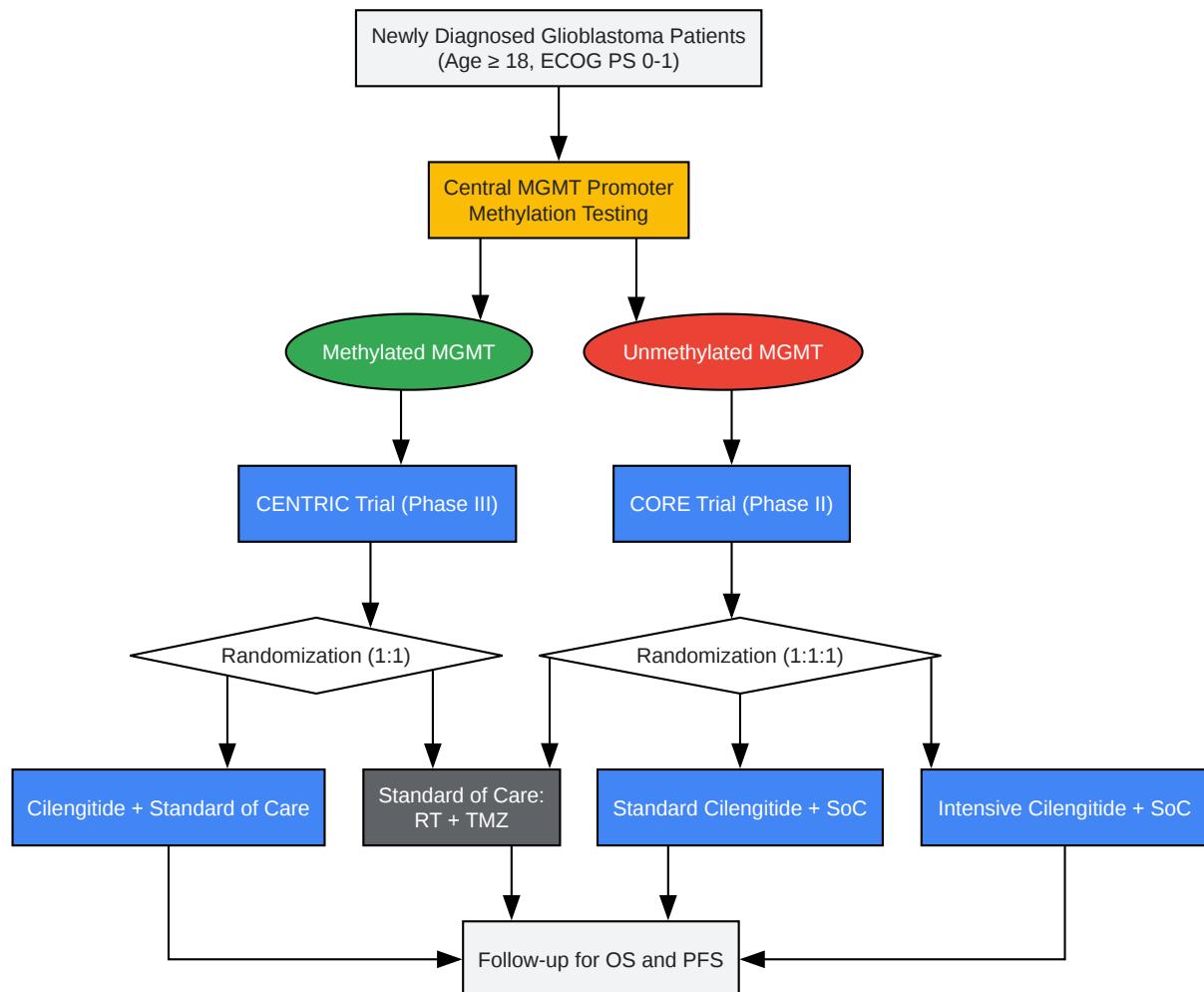
Cilengitide is a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence, which selectively targets and inhibits the $\alpha v \beta 3$ and $\alpha v \beta 5$ integrins.^[3] These integrins are overexpressed on both glioblastoma cells and tumor-associated endothelial cells and play a crucial role in tumor progression by mediating cell-matrix interactions.

Inhibition of $\alpha v \beta 3$ and $\alpha v \beta 5$ integrins by **Cilengitide** was shown to disrupt several key signaling pathways implicated in glioblastoma pathogenesis:

- Focal Adhesion Kinase (FAK)/Src/AKT Pathway: By blocking integrin signaling, **Cilengitide** was demonstrated to inhibit the FAK/Src/AKT pathway, which is critical for cell survival, proliferation, and migration.^[2]
- Transforming Growth Factor- β (TGF- β) Pathway: Integrins can regulate the activation of TGF- β , a key mediator of glioblastoma's malignant phenotype, including invasion and immunosuppression. **Cilengitide** was shown to reduce the phosphorylation of Smad2, a downstream effector in the TGF- β pathway.

The multifaceted mechanism of action, targeting both the tumor cells directly and the tumor microenvironment, provided a strong rationale for its clinical investigation in glioblastoma.

[Click to download full resolution via product page](#)


Caption: Cilengitide's inhibition of $\alpha v\beta 3/\alpha v\beta 5$ integrins and downstream signaling pathways.

Key Clinical Trials: CENTRIC and CORE

The clinical development of **Cilengitide** for newly diagnosed glioblastoma was primarily driven by two major studies: the Phase III CENTRIC trial and the Phase II CORE trial. These trials were designed based on the hypothesis that the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter, a key predictive biomarker for response to temozolomide, would influence the efficacy of **Cilengitide**.

Experimental Protocols

The general experimental workflow for both trials involved screening patients for their MGMT promoter status, followed by randomization to receive standard of care with or without **Cilengitide**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the CENTRIC and CORE clinical trials.

Standard of Care (Control Arm):

- Radiotherapy (RT): 60 Gy administered in 30 fractions of 2 Gy, 5 days per week for 6 weeks. [\[4\]](#)[\[5\]](#)
- Temozolomide (TMZ):

- Concomitant Phase: 75 mg/m² daily during radiotherapy.[4][5][6]
- Adjuvant Phase: 150-200 mg/m² for 5 days every 28-day cycle for up to 6 cycles.[5][6]

Cilengitide Dosing:

- CENTRIC Trial: 2000 mg administered intravenously twice weekly.[7][8]
- CORE Trial:
 - Standard Arm: 2000 mg intravenously twice weekly.[9]
 - Intensive Arm: 2000 mg intravenously 5 times per week during the 6 weeks of radiotherapy, followed by twice weekly.[9]

Primary and Secondary Endpoints:

- Primary Endpoint: Overall Survival (OS).[8][9][10]
- Secondary Endpoints: Progression-Free Survival (PFS), safety, and quality of life.[9][10]

Quantitative Data Summary

The results from both the CENTRIC and CORE trials were ultimately disappointing and did not show a statistically significant benefit with the addition of **Cilengitide** to the standard of care.

Table 1: CENTRIC Trial (MGMT Methylated) - Key Results[8][11][12][13]

Endpoint	Cilengitide + Standard of Care (n=272)	Standard of Care (n=273)	Hazard Ratio (95% CI)	p-value
Median Overall Survival	26.3 months	26.3 months	1.02 (0.81-1.29)	0.86
Median Progression-Free Survival	10.6 months	7.9 months	0.918	0.41

Table 2: CORE Trial (MGMT Unmethylated) - Key Results[9][11][12]

Endpoint	Standard Cilengitide + SoC (n=88)	Intensive Cilengitide + SoC (n=88)	Control (SoC) (n=89)
Median Overall Survival	16.3 months	14.5 months	13.4 months
Median Progression-Free Survival	5.6 months	5.9 months	4.1 months

Conclusion and Future Directions

The comprehensive clinical investigation of **Cilengitide** in glioblastoma, despite its strong preclinical rationale and initial promise, ultimately concluded with the CENTRIC and CORE trials failing to meet their primary endpoints.[11][13] The addition of **Cilengitide** to standard chemoradiotherapy did not result in a significant improvement in overall survival for patients with either methylated or unmethylated MGMT promoter status.[11][13] Consequently, the clinical development of **Cilengitide** for glioblastoma was discontinued.

The journey of **Cilengitide** offers valuable lessons for the neuro-oncology drug development community. While targeting integrins remains a valid therapeutic strategy, the experience with **Cilengitide** highlights the challenges of translating preclinical efficacy into clinical benefit in a complex and heterogeneous disease like glioblastoma. Future research in this area may need to focus on:

- Biomarker-driven patient selection: Identifying predictive biomarkers beyond MGMT methylation status to enrich for patient populations more likely to respond to integrin inhibition.
- Combination therapies: Exploring novel combination strategies that may synergize with integrin inhibitors to overcome resistance mechanisms.
- Next-generation integrin inhibitors: Developing novel agents with improved pharmacokinetic properties or different target specificities.

The detailed data and methodologies presented in this whitepaper serve as a critical resource for the scientific community to build upon the knowledge gained from the **Cilengitide** clinical program and to inform the design of future studies aimed at developing effective therapies for glioblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zora.uzh.ch [zora.uzh.ch]
- 2. mdpi.com [mdpi.com]
- 3. drugs.com [drugs.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Temozolomide during and after Radiotherapy for Newly Diagnosed Glioblastomas : A Prospective Multicenter Study of Korean Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cilengitide is a Selective Integrin Inhibitor for $\alpha V\beta 3$ and $\alpha V\beta 5$ Receptor | MedChemExpress [medchemexpress.eu]
- 8. Cross Talk among TGF- β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Integrin Antagonist Cilengitide Activates $\alpha V\beta 3$, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cilengitide's Orphan Drug Status for Glioblastoma: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b523762#cilengitide-s-orphan-drug-status-for-glioblastoma-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com